4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one
Overview
Description
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is often used in various industrial and research applications due to its distinct chemical behavior.
Preparation Methods
The synthesis of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one typically involves the fluorination of hexanone derivatives. One common method includes the reaction of hexanone with trifluoromethyl chloride and other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Scientific Research Applications
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fluorinated polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-2-one can be compared with other fluorinated compounds such as:
3-Hexanone,1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl): This compound has a similar structure but with additional fluorine atoms, which may affect its reactivity and applications.
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol: This compound contains a hydroxyl group, making it more reactive in certain chemical reactions. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and its resulting chemical properties, which make it valuable for various applications.
Properties
IUPAC Name |
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c1-3(17)2-4(8,6(11,12)13)5(9,10)7(14,15)16/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLVBGFDFOVPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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